4-aminothiophene-3-carboxylic Acid
Overview
Description
4-aminothiophene-3-carboxylic Acid is an organic compound that incorporates a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized which gives a carbonyl group a basic trigonal shape .
Synthesis Analysis
The synthesis of thiophene derivatives often involves the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction generates aminothiophene derivatives .
Molecular Structure Analysis
The molecular formula of 4-aminothiophene-3-carboxylic Acid is C5H5NO2S . The InChI representation is InChI=1S/C5H5NO2S/c6-4-2-9-1-3 (4)5 (7)8/h1-2H,6H2, (H,7,8) . The Canonical SMILES representation is C1=C (C (=CS1)N)C (=O)O .
Physical And Chemical Properties Analysis
The molecular weight of 4-aminothiophene-3-carboxylic Acid is 143.17 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The Exact Mass and Monoisotopic Mass are both 143.00409958 g/mol . The Topological Polar Surface Area is 91.6 Ų .
Scientific Research Applications
Synthesis and Derivative Formation
4-Aminothiophene-3-carboxylic acid and its derivatives play a crucial role in the synthesis of various compounds. Microwave-assisted synthesis has enabled the efficient transformation of 2-aminothiophene-3-carboxylic acid derivatives into thieno[2,3-d]pyrimidin-4-one and its 4-chloro derivative, showcasing the adaptability of this compound in various chemical reactions (Hesse, Perspicace, & Kirsch, 2007). Furthermore, a one-pot Gewald reaction has been used to obtain 2-aminothiophene-3-carboxylates bearing different aryl groups, demonstrating the compound's versatility in synthesizing complex molecules (Tormyshev et al., 2006).
Antimicrobial and Antifungal Applications
Several studies have explored the biological activities of 2-aminothiophene derivatives. New ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives, obtained through base-protonated reactions, exhibited significant antibacterial activity (Prasad et al., 2017). Similarly, N-benzyl substituted 2-aminothiophene-3-carboxylic acid derivatives showed promising results against both Gram-negative and Gram-positive bacteria (International Journal of Innovative Technology and Exploring Engineering, 2019).
Photovoltaic Applications
In the field of photovoltaics, conductive polymer precursors including carboxylic acid groups like 2-aminothiophene-3-carboxylic acid have been synthesized. Their application in polymer-coated TiO2 layers has shown promising results in solar cell performance, highlighting the potential of 4-aminothiophene-3-carboxylic acid derivatives in renewable energy technologies (Yoon et al., 2011).
Cytostatic Agents
2-Aminothiophene-3-carboxylic acid ester derivatives have been identified as novel cytostatic agents with selective cytostatic potential for various tumor cell types, including T-cell lymphoma and prostate cancer. These compounds have shown to preferentially suppress protein synthesis and induce apoptosis in cancer cells (Balzarini et al., 2014).
Future Directions
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions of 4-aminothiophene-3-carboxylic Acid could be in the development of new medications .
properties
IUPAC Name |
4-aminothiophene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c6-4-2-9-1-3(4)5(7)8/h1-2H,6H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYGDBMTPPBJHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332544 | |
Record name | 4-aminothiophene-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90332544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-aminothiophene-3-carboxylic Acid | |
CAS RN |
26112-64-1 | |
Record name | 4-aminothiophene-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90332544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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